

Technical Guide: Structure Elucidation of (R)-1-Fmoc-3-Hydroxypiperidine

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Compound of Interest

Compound Name: (R)-1-FMOC-3-hydroxypiperidine

Cat. No.: B12054844

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Executive Summary & Compound Profile

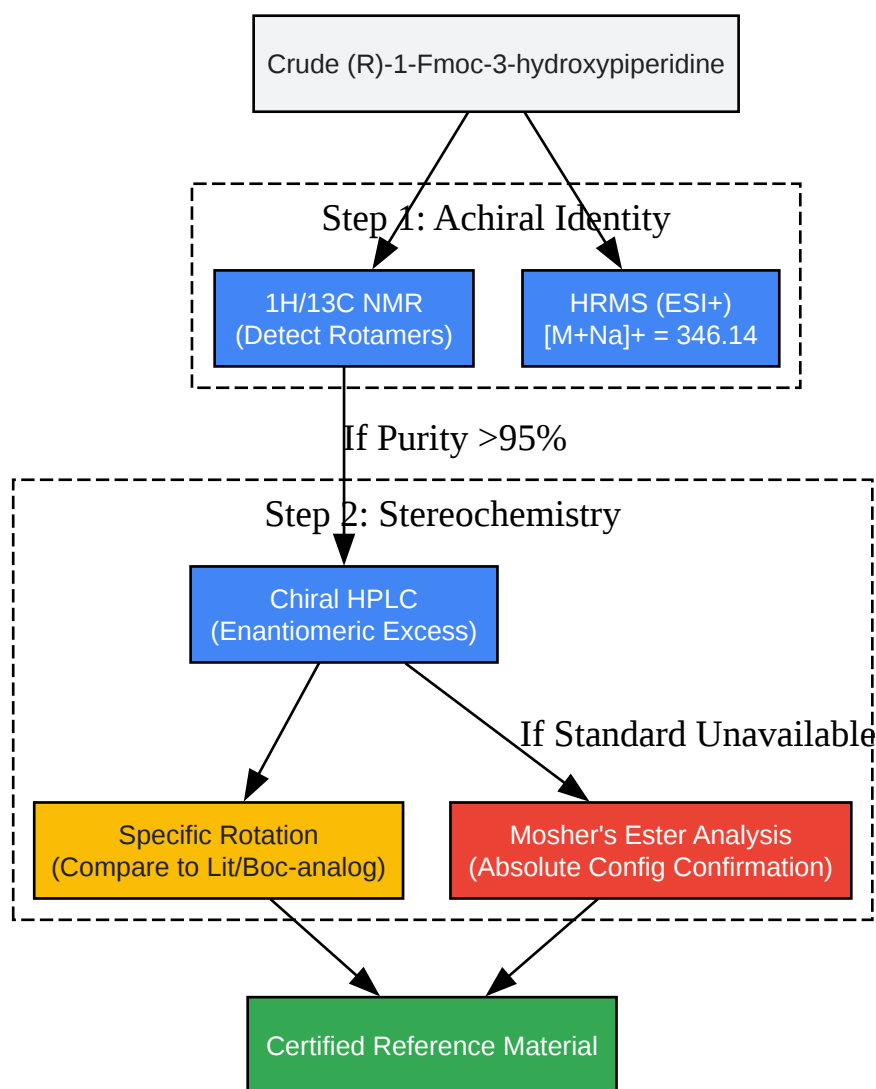
(R)-1-Fmoc-3-hydroxypiperidine represents a class of N-protected amino-alcohol scaffolds used to introduce chiral flexibility into peptide backbones. Unlike its Boc-protected counterpart, the Fmoc derivative introduces significant aromaticity and solvophobic effects, complicating NMR analysis due to rotameric broadening.

Attribute	Specification
IUPAC Name	(9H-fluoren-9-yl)methyl (3R)-3-hydroxypiperidine-1-carboxylate
Molecular Formula	C ₂₀ H ₂₁ NO ₃
Molecular Weight	323.39 g/mol
Chiral Center	C3 (Piperidine ring)
Protecting Group	Fmoc (Base-labile)
Physical State	White to off-white solid
Predicted MP	110–120 °C (Higher than Boc-analog due to π -stacking)

Structural Characterization Strategy

The elucidation workflow integrates achiral spectroscopic validation with rigorous stereochemical analysis. The presence of the carbamate bond (N-C=O) creates cis/trans rotamers, often misidentified as impurities in NMR spectra.

Workflow Diagram



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Figure 1: Integrated workflow for the structural validation of N-Fmoc-3-hydroxypiperidine, highlighting the critical path for absolute configuration assignment.

Spectroscopic Validation (Achiral)

Mass Spectrometry (HRMS)

- Method: ESI+ (Electrospray Ionization).
- Expected Signals:
 - [M+H]⁺: 324.40 m/z (Weak, due to labile Fmoc).

- $[M+Na]^+$: 346.38 m/z (Dominant adduct).
- Fragment: 179.08 m/z (Dibenzofulvenyl cation, characteristic of Fmoc).

Nuclear Magnetic Resonance (NMR)

The NMR spectrum will exhibit signal doubling or broadening due to restricted rotation around the N-CO bond. This rotameric ratio (typically 60:40 to 70:30 in $CDCl_3$) is solvent-dependent.

Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Proton Group	Shift (δ ppm)	Multiplicity	Integration	Notes
Fmoc Aromatics	7.25 – 7.80	Multiplets	8H	Overlapping fluorenyl protons.
Fmoc CH_2	4.35 – 4.50	Doublet/Multiplet	2H	Diastereotopic nature may split signal.
Fmoc CH	4.20 – 4.30	Triplet	1H	Bridgehead proton.
H3 (Chiral)	3.60 – 3.85	Broad Multiplet	1H	Diagnostic: Shift varies between rotamers.
H2 (N- CH_2)	3.80 – 4.10	Broad/Split	1H	Equatorial proton, strongly deshielded.
H2' (N- CH_2)	2.80 – 3.10	Broad/Split	1H	Axial proton.
H6 (N- CH_2)	2.90 – 4.00	Broad Multiplet	2H	Complex envelope due to rotamers.
H4/H5	1.40 – 2.00	Multiplets	4H	Ring methylene envelope.

Technical Insight: To collapse rotamers and simplify the spectrum for integration, perform Variable Temperature (VT) NMR at 50–60°C in $DMSO-d_6$.

Stereochemical Determination (The Core Challenge)

Determining the enantiomeric purity (ee) and confirming the (R)-configuration is the most critical step.

Chiral HPLC Method

Unlike Boc-derivatives, Fmoc groups are base-sensitive. Standard mobile phases containing diethylamine (DEA) must be avoided as they will cleave the Fmoc group ($t_{1/2} < 30$ min).

Protocol:

- Column: Chiralpak IC-3 or Chiralpak OD-H (Immobilized phases preferred).
- Mobile Phase: n-Hexane : Isopropanol (80:20) + 0.1% TFA (Trifluoroacetic acid).
 - Why TFA? Acidic modifier suppresses silanol interactions without degrading the Fmoc carbamate.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Fmoc absorption) or 265 nm.
- Expected Elution: (R)-enantiomer typically elutes distinct from (S). Note: Run a racemate standard first to establish separation.

Polarimetry (Specific Rotation)

Based on the Boc-analog data, the rotation sign is a key indicator.

- (R)-1-Boc-3-hydroxypiperidine: $[\alpha]_{20D} \approx -22^\circ$ (c=5, MeOH) [Sigma/Fisher].
- Inference for Fmoc: The Fmoc derivative is expected to follow the same sign (Levorotatory, (-)) in Methanol, though the magnitude will differ due to the mass change.
- Standard: $[\alpha]_{20D}$ (c=1, CHCl₃) is often used for Fmoc-amino acids.

Absolute Configuration: Mosher's Ester Analysis

If no reference standard is available, this method is self-validating.

- Derivatization: React the substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine/DMAP).
- Analysis: Compare ¹H NMR chemical shifts of protons near the chiral center (H2, H4).
- Calculation:
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- Rule: Organize the substituents. If the

signs match the Mosher model for the (R)-configuration, the structure is confirmed.

Impurity Profiling

Common synthetic byproducts must be quantified.

Impurity	Origin	Detection	Limit
3-Hydroxypiperidine	Fmoc cleavage (deprotection)	Ninhydrin stain / LC-MS (low mass)	< 0.5%
Fmoc-OSu / Fmoc-Cl	Excess reagent	HPLC (Late eluting, hydrophobic)	< 0.1%
Dibenzofulvene	Fmoc degradation product	UV 254 nm (Strong chromophore)	< 0.1%

References

- PubChem.1-Boc-3-hydroxypiperidine (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. Available at: [\[Link\]](#)

- [ResearchGate.Chiral-Selective Biocatalysis of \(S\)-1-BOC-3-Hydroxypiperidine.](#) (Methodology for chiral HPLC of piperidine derivatives). Available at: [\[Link\]](#)

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Sources

- [1. Mosher ester analysis for the determination of absolute configuration of stereogenic \(chiral\) carbinol carbons - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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